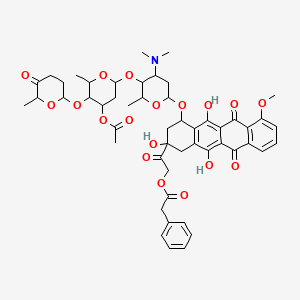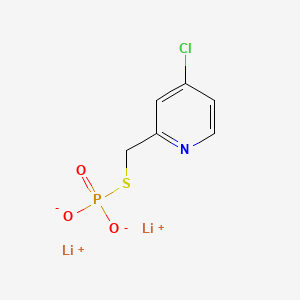
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound is characterized by the presence of phosphorus and sulfur atoms bonded together, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate typically involves the formation of a P-S bond from a phosphorus reagent and a sulfur reagentThe reaction conditions often require the use of a base to neutralize the acidic by-products and to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of P-S bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, which can be useful in understanding biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Mechanism of Action
The mechanism of action of phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
Profenofos: An organophosphate insecticide with a similar mechanism of action.
Parathion: Another organophosphate compound used as a pesticide.
Uniqueness
Phosphorothioic acid, S-(4-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is unique due to its specific structural features, such as the presence of the pyridinylmethyl group and the dilithium salt form. These features impart distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
119417-93-5 |
|---|---|
Molecular Formula |
C6H5ClLi2NO3PS |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
dilithium;(4-chloropyridin-2-yl)methylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C6H7ClNO3PS.2Li/c7-5-1-2-8-6(3-5)4-13-12(9,10)11;;/h1-3H,4H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
VEFYRSKNXKTVNN-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=CN=C(C=C1Cl)CSP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




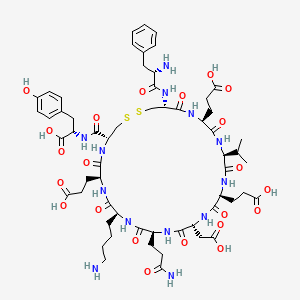
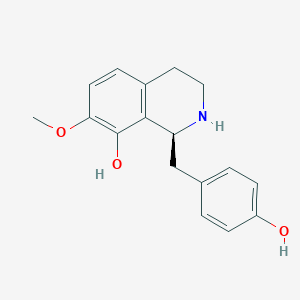

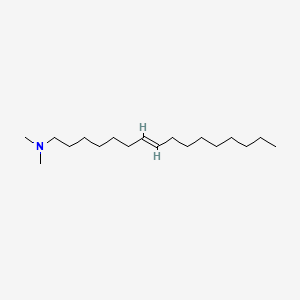
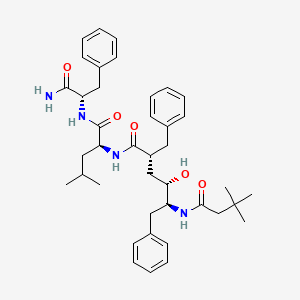
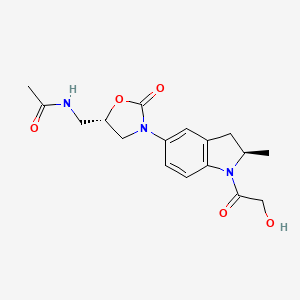
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)


![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)

